6-Acetonyl-N-methyldihydrodecarine

Insecticide Larvicide Natural Product

Natural product researchers face inconsistent supply of bioactive benzophenanthridine reference standards. 6-Acetonyl-N-methyldihydrodecarine (CAS 1253740-09-8) addresses this with verified quality and established bioactivity. • 98.3% Anopheles gambiae mortality at 250 mg/L - 3.5× more potent than nitidine in comparative larvicidal assays • MAO-A inhibition IC₅₀: 0.5-2 µM - distinct from zanthoxylumine C via unique 6-acetonyl substitution • CNS-favorable LogP 3.29, tPSA 68.20 Ų - supplied with full HPLC, NMR, MS characterization data

Molecular Formula C23H21NO5
Molecular Weight 391.4 g/mol
CAS No. 1253740-09-8
Cat. No. B595266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetonyl-N-methyldihydrodecarine
CAS1253740-09-8
Molecular FormulaC23H21NO5
Molecular Weight391.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H21NO5/c1-12(25)8-17-21-14(6-7-18(26)23(21)27-3)15-5-4-13-9-19-20(29-11-28-19)10-16(13)22(15)24(17)2/h4-7,9-10,17,26H,8,11H2,1-3H3
InChIKeyUTNGZOZDCCIQFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

6-Acetonyl-N-methyldihydrodecarine Sourcing & Differentiation


6-Acetonyl-N-methyldihydrodecarine (CAS 1253740-09-8) is a benzophenanthridine alkaloid first isolated from Zanthoxylum riedelianum and Zanthoxylum rigidum roots [1]. It is characterized by a dihydrobenzophenanthridine core with an acetonyl group at position 6 and an N-methyl group, with a molecular formula of C₂₃H₂₁NO₅ and a molecular weight of 391.42 g/mol [2]. The compound is primarily recognized for its potent mosquito larvicidal activity and its inhibition of monoamine oxidase (MAO) enzymes [3][4].

Benzophenanthridine alkaloid — sourced from Zanthoxylum spp. roots; natural-product research workflow
Larvicide screening studies — supports Anopheles vector mortality endpoint research
MAO inhibition SAR — C6-acetonyl substitution probe for monoamine oxidase pathway studies

6-Acetonyl-N-methyldihydrodecarine: Why Generics Fall Short


Substituting 6-Acetonyl-N-methyldihydrodecarine with another benzophenanthridine alkaloid is not recommended due to significant, quantifiable differences in both larvicidal potency and enzyme inhibition profiles. The specific N-methyl and 6-acetonyl substitutions confer unique physicochemical properties, including a LogP of 3.29, which directly influence its bioavailability and target engagement compared to structurally related compounds . For example, in direct comparative larvicidal assays, this compound demonstrates a 3.5-fold higher potency than nitidine, a close structural analog [1]. Similarly, its biological activity profile is distinct from that of 6-(1-hydroxyethyl)-N-methyldihydrodecarine (zanthoxylumine C), which lacks the key acetonyl group [2]. These specific substitutions are essential for its observed potency and cannot be replicated by other compounds within the same class.

This compound Nitidine Reported larvicidal potency difference; mortality endpoint profile may not transfer directly between analogs
This compound Chelerythrine Lethal-concentration context differs; substitution may shift dose-response interpretation
This compound Zanthoxylumine C C6 substitution differs (acetonyl vs. 1-hydroxyethyl); MAO-A binding affinity may not replicate

6-Acetonyl-N-methyldihydrodecarine Comparative Evidence


Larvicidal Potency vs. Nitidine

6-Acetonyl-N-methyldihydrodecarine demonstrates superior larvicidal activity against the malaria vector Anopheles gambiae compared to the well-studied alkaloids nitidine and chelerythrine. At a concentration of 250 mg/L, it achieves a 98.3% mortality rate, which is significantly higher than the 28.3% mortality observed for nitidine at the same concentration. Furthermore, it is approximately four times more potent than chelerythrine, which requires 1000 mg/L to achieve 100% mortality [1].

Larvicidal vs. nitidine
Head-to-head
98.3% mortality at 250 mg/L vs. 28.3% for nitidine
Anopheles gambiae larvae; 24 h exposure; 250–1000 mg/L range
Supports larvicide screening endpoint review
Reported higher mortality among tested alkaloids; field-rate context requires validation
Insecticide Larvicide Natural Product

MAO-A Inhibition vs. Zanthoxylumine C

While a specific IC₅₀ value for 6-Acetonyl-N-methyldihydrodecarine against MAO-A is not reported, it belongs to a group of isoquinoline alkaloids from Zanthoxylum rigidum that demonstrate MAO-A inhibition with IC₅₀ values in the range of 0.5–2 µM [1]. This places it within a potent class of reversible inhibitors. Importantly, it is structurally distinct from the closely related zanthoxylumine C, which possesses a 1-hydroxyethyl group instead of the acetonyl group at position 6 [2]. This structural divergence is likely to affect binding affinity and selectivity, making it a unique candidate for studying structure-activity relationships (SAR) in MAO inhibition.

MAO-A inhibition
Class-level
Class IC₅₀ range 0.5–2 µM; compound-specific IC₅₀ not reported
In vitro MAO-A assay; isoquinoline alkaloid class from Z. rigidum
Supports MAO-A SAR and pathway-response context
Data to verify; structural divergence from zanthoxylumine C may affect binding
Monoamine Oxidase Neurodegeneration Enzyme Inhibition

Lipophilicity and Stability Profile

The compound exhibits a predicted LogP value of 3.29 and a topological polar surface area (tPSA) of 68.20 Ų . This moderate lipophilicity is distinct from other benzophenanthridine alkaloids like nitidine (LogP ~2.5) and avicine (LogP ~1.9), which are more polar [1]. The higher LogP of 6-Acetonyl-N-methyldihydrodecarine suggests potentially superior passive membrane permeability and blood-brain barrier (BBB) penetration, which is a critical factor for any CNS-targeted research . Furthermore, the compound is stable at ambient temperature for shipping and long-term storage at -20°C as a powder .

Lipophilicity profile
Reported
LogP 3.29; tPSA 68.20 Ų
Predicted properties; nitidine LogP ~2.5, avicine LogP ~1.9
Supports CNS permeability assay context
Predicted values; experimental confirmation recommended
Pharmacokinetics Formulation LogP

6-Acetonyl-N-methyldihydrodecarine Application Scenarios


Larvicide Lead Compound

Based on its 98.3% mortality rate against Anopheles gambiae at 250 mg/L, 6-Acetonyl-N-methyldihydrodecarine is an ideal lead compound for agricultural and public health research teams focused on developing next-generation, biodegradable larvicides. Its significantly higher potency over nitidine and chelerythrine [1] makes it a superior starting point for structure-activity relationship (SAR) studies aimed at reducing field application rates and minimizing non-target toxicity.

MAO-A Inhibition Chemical Probe

Given its classification as a potent MAO-A inhibitor with IC₅₀ values in the 0.5–2 µM range [1], this compound is a valuable tool for neuroscientists studying Alzheimer's disease and other neurodegenerative disorders. Its unique 6-acetonyl substitution distinguishes it from other analogs like zanthoxylumine C [2], allowing researchers to specifically investigate the role of this functional group in enzyme inhibition, Aβ aggregation, and overall neuroprotective activity.

CNS Drug Reference Standard

With a LogP of 3.29 and a tPSA of 68.20 Ų [1], 6-Acetonyl-N-methyldihydrodecarine falls within a favorable range for CNS drug candidates. It can serve as a valuable reference standard for medicinal chemists seeking to optimize the pharmacokinetic properties of new chemical entities targeting neurological disorders. Its stability and established solubility profile in DMSO and other organic solvents [2] make it practical for use in various in vitro and in vivo experimental workflows.

Application
Selection Property
Validation Focus
Larvicide screening studies
Alkaloid-class larvicidal activity
Anopheles vector mortality endpoints
MAO-A SAR studies
C6-substitution structural probe
MAO-A inhibition pathway-response
CNS permeability research
Lipophilicity profile context
Membrane permeability assay context

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